5-methoxy-2-phenyl-1H-benzimidazole
Overview
Description
5-Methoxy-2-phenyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methoxy group at the 5-position and a phenyl group at the 2-position.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, it’s plausible that 5-methoxy-2-phenyl-1H-benzimidazole may interact with a variety of biological targets.
Mode of Action
For instance, some benzimidazole derivatives have been reported to inhibit urease, an enzyme responsible for the degradation of urea . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) on the benzimidazole scaffold has been found to increase anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreased the ability of inhibition .
Biochemical Pathways
For example, some benzimidazole derivatives have been found to inhibit the polymerization of tubulin , a protein that plays a crucial role in cell division.
Result of Action
For instance, some benzimidazole derivatives have shown significant anticancer activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-methoxy-2-phenyl-1H-benzimidazole are influenced by its structure. The presence of a methyl group at the 5-position on the benzimidazole scaffold contributes to its anticancer activity . The compound interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
This compound has been shown to exhibit significant anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of electron-donating groups also causes a significant increase in anticancer activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-phenyl-1H-benzimidazole can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. For instance, the reaction of o-phenylenediamine with 2-methoxybenzaldehyde under acidic conditions can yield this compound. Another method involves the cyclization of N-arylbenzene-1,2-diamines with formic acid or other suitable reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-phenyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
5-Methoxy-2-phenyl-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the methoxy group at the 5-position, which can influence its biological activity and chemical reactivity.
5-Methoxybenzimidazole: Lacks the phenyl group at the 2-position, affecting its overall properties.
2-Mercapto-5-methoxybenzimidazole: Contains a thiol group at the 2-position, which can impart different chemical and biological characteristics.
Uniqueness
5-Methoxy-2-phenyl-1H-benzimidazole is unique due to the presence of both the methoxy group at the 5-position and the phenyl group at the 2-position. These substituents can enhance its stability, bioavailability, and biological activity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
6-methoxy-2-phenyl-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-11-7-8-12-13(9-11)16-14(15-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHBLCFXCWISPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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